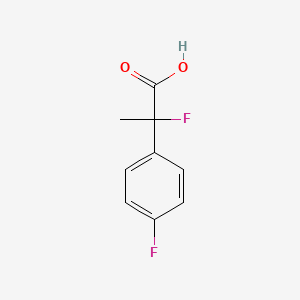

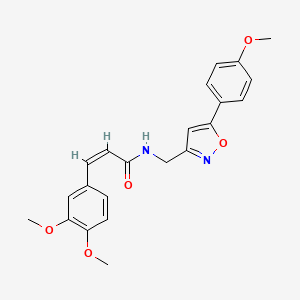

![molecular formula C13H17N3O B2505236 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol CAS No. 1458382-15-4](/img/structure/B2505236.png)

1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties. The compound 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol is a derivative of imidazo[1,2-a]pyridine, which is characterized by the presence of a piperidin-3-ol moiety linked to the imidazo[1,2-a]pyridine scaffold. This structural motif is of particular interest in medicinal chemistry due to its potential biological activity.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. A one-pot synthesis approach has been reported where ynals, pyridin-2-amines, and alcohols or thiols are combined in a transition-metal-free three-component reaction, forming C-N, C-O, and C-S bonds . Another method involves the cyclization of aminopyridines and chloro ketones to yield imidazo[1,2-a]pyridines . Additionally, a room-temperature synthesis has been developed using 2-amino-4-methylpyridine, 2-phenylacetaldehyde, and N-iodosuccinimide, followed by cyclization with NaHCO3 . These methods could potentially be adapted to synthesize the specific compound by introducing the appropriate piperidin-3-ol moiety at the relevant stage of the synthesis.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines has been studied using various techniques, including density functional theory (DFT) calculations and X-ray crystallography . These studies provide insights into the bond lengths, bond angles, and potential energy distribution within the molecule. The presence of substituents on the imidazo[1,2-a]pyridine core can influence the molecular geometry and the position of the proton in the NH group, which may affect the compound's biological activity .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, which are essential for further functionalization and the development of novel derivatives with potential biological activities. For instance, the introduction of substituents at the 3-position of the imidazo[1,2-a]pyridine ring has been explored to yield compounds with cytoprotective properties . The reactivity of the imidazo[1,2-a]pyridine core can be leveraged to introduce additional functional groups that may enhance the compound's pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The presence of hydrogen bonds, as confirmed by IR spectra, can affect the solubility and stability of these compounds . The substitution pattern on the imidazo[1,2-a]pyridine ring can also impact the compound's lipophilicity, which is a critical factor in drug design. Understanding these properties is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Imidazo[1,2-a]pyridines, including derivatives similar to 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol, are crucial in chemical syntheses due to their versatile applications in creating biologically active compounds. For example, the development of two complementary syntheses for a privileged CGRP receptor antagonist substructure highlights the importance of such compounds in synthesizing receptor antagonists, with one method featuring a chemoselective reductive amination and the other utilizing a Pd-catalyzed amination (Leahy et al., 2012). Additionally, the "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes showcase innovative aqueous syntheses of methylimidazo[1,2-a]pyridines without the need for deliberate catalyst addition (Mohan et al., 2013).

Potential Therapeutic Applications

Imidazo[1,2-a]pyridines have been recognized for their broad range of applications in medicinal chemistry, showcasing potential as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and more. This "drug prejudice" scaffold has been incorporated into various marketed preparations, with structural modifications aiming to discover and develop novel therapeutic agents (Deep et al., 2016). The recent progress in understanding the pharmacological properties of this scaffold further underscores its significance in the development of enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Conformational Studies and Drug Action

Research into the conformational characteristics of substituted imidazo[1,2-a]pyridines and their relation to antiulcer activity provides insights into how these compounds might interact with biological targets, such as the gastric proton pump enzyme H+/K+-ATPase (Kaminski et al., 1989). Such studies are pivotal in drug development, offering a pathway to design more effective therapeutic agents.

Mecanismo De Acción

Target of Action

It’s worth noting that imidazo[1,2-a]pyridines, a core structure in the compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of various drugs, suggesting that they can interact with multiple biological targets.

Mode of Action

One of the well-known imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, zolpidem, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol might interact with its targets in a similar manner, leading to changes in cellular functions.

Biochemical Pathways

Given the wide range of biological activities associated with imidazo[1,2-a]pyridines , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Imidazo[1,2-a]pyridines are known for their broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

Propiedades

IUPAC Name |

1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c17-12-4-3-6-15(10-12)8-11-9-16-7-2-1-5-13(16)14-11/h1-2,5,7,9,12,17H,3-4,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXZGZDNZDDZER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN3C=CC=CC3=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

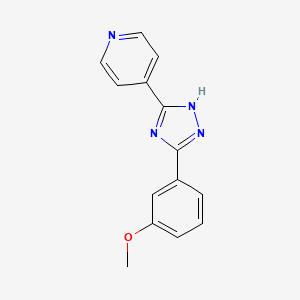

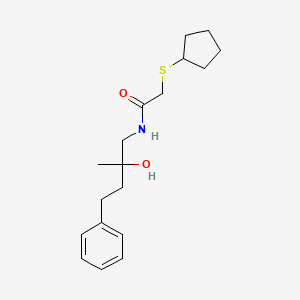

![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)

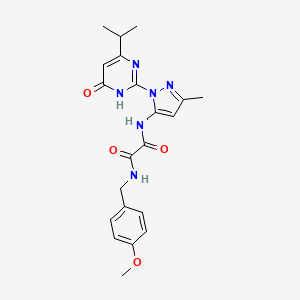

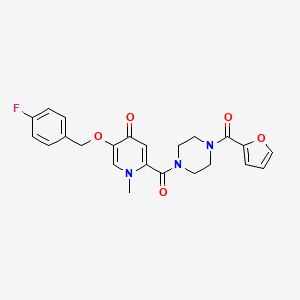

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2505163.png)

![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/no-structure.png)

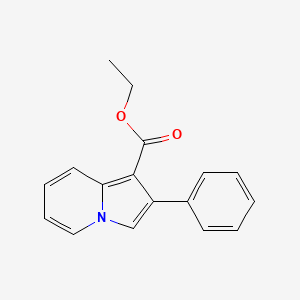

![2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2505168.png)

![1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide](/img/structure/B2505172.png)

![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)

![3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505176.png)